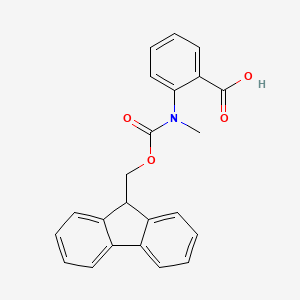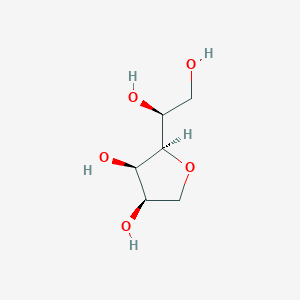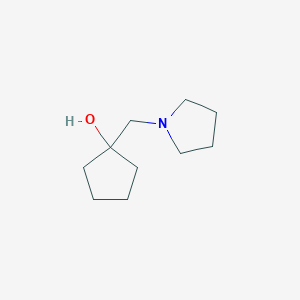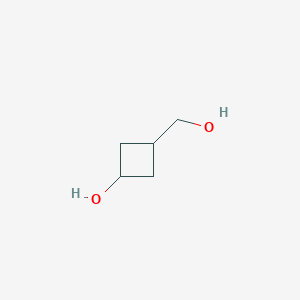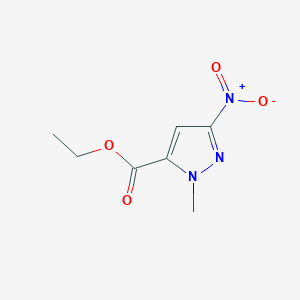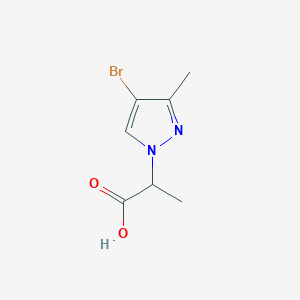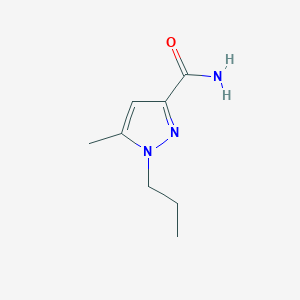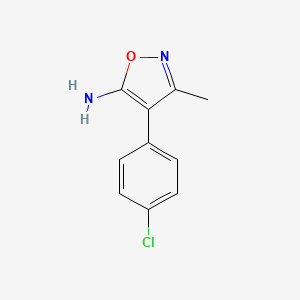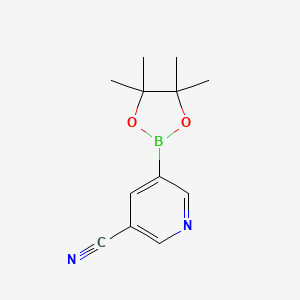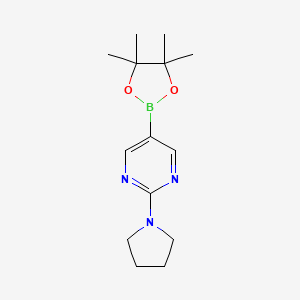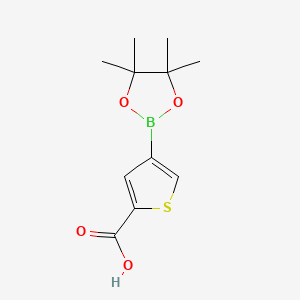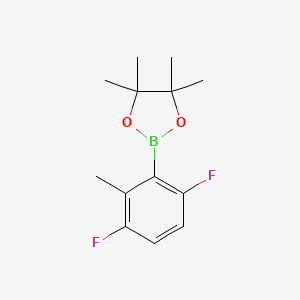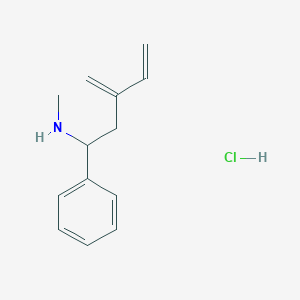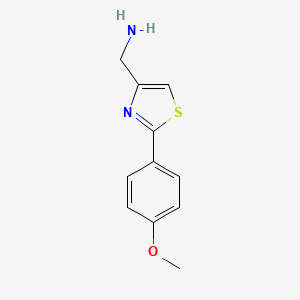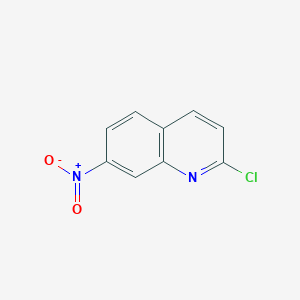
2-Chloro-7-nitroquinoline
Descripción general
Descripción
2-Chloro-7-nitroquinoline is a quinoline derivative . Quinoline is a prominent heterocyclic motif and crucial building blocks in creating physiologically active compounds .
Synthesis Analysis
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . There are several traditional synthesis techniques reported in the literature to synthesize this scaffold. For example, Gould–Jacob, Friedlander, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach are examples of old synthetic methods .Molecular Structure Analysis
The molecular formula of 2-Chloro-7-nitroquinoline is C9H5ClN2O2 . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
The reaction of 2-Chloro-7-nitroquinoline is analogous to pyridine, and benzones may participate in electrophilic and nucleophilic substitution processes .Physical And Chemical Properties Analysis
2-Chloro-7-nitroquinoline has a molecular weight of 208.6 . It is a solid at room temperature .Aplicaciones Científicas De Investigación
Anticancer Activity
2-Chloro-7-nitroquinoline has been studied for its potential in cancer therapy. Quinoline derivatives exhibit a broad spectrum of biological responses, including anticancer properties . They can interact with various cellular targets and disrupt critical processes in cancer cells, such as DNA replication and repair mechanisms.
Antioxidant Properties
The quinoline nucleus is a common feature in compounds with antioxidant capabilities . 2-Chloro-7-nitroquinoline may contribute to the scavenging of free radicals, protecting cells from oxidative stress, which is a factor in many chronic diseases.
Anti-Inflammatory Uses
Quinoline derivatives are known to possess anti-inflammatory effects . The substitution pattern on the quinoline ring, such as the chloro and nitro groups in 2-Chloro-7-nitroquinoline, can influence the compound’s ability to modulate inflammatory pathways, potentially leading to new anti-inflammatory drugs.
Antimalarial Applications
Quinolines have a long history of use in antimalarial drugs, with chloroquine being a well-known example . The structural similarities suggest that 2-Chloro-7-nitroquinoline could be a candidate for the development of new antimalarial agents.
Anti-SARS-CoV-2 Potential
Recent research has highlighted the significance of quinoline motifs in the fight against COVID-19 . Derivatives of quinoline, including those with chloro and nitro substituents, are being explored for their potential to inhibit SARS-CoV-2 replication.
Antituberculosis Activity
The fight against tuberculosis (TB) has also seen the application of quinoline derivatives . 2-Chloro-7-nitroquinoline could be part of novel therapeutic strategies against TB, particularly in combating drug-resistant strains of the bacterium.
Safety And Hazards
Direcciones Futuras
Quinoline and its derivatives have recently attracted the interest of researchers due to their wide variety of applications, such as the diverse spectrum of activities and their numerous uses in industrial and synthetic organic chemistry . Scientists are currently developing new and innovative techniques to decrease the use of chemicals, solvents, and catalysts, which are detrimental to both humans and the environment .
Propiedades
IUPAC Name |
2-chloro-7-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-9-4-2-6-1-3-7(12(13)14)5-8(6)11-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGQDNSMFBXURC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60556432 | |
| Record name | 2-Chloro-7-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60556432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-7-nitroquinoline | |
CAS RN |
49609-03-2 | |
| Record name | 2-Chloro-7-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60556432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



